5-(2-Aminopropyl)indole
Overview
Description
5-(2-Aminopropyl)indole: , commonly known as 5-IT, is a psychoactive compound belonging to the indole and phenethylamine chemical classes. It is recognized for its empathogenic effects and has been available as a designer drug. The compound was first synthesized by Albert Hofmann in 1962 . It has been sold as a recreational drug by online vendors since 2011 .
Mechanism of Action
Target of Action
5-(2-Aminopropyl)indole, also known as 5-IT, is a psychoactive substance that primarily targets the monoamine transporters in the brain . It acts as a triple monoamine releasing agent, with EC50 values of 12.9 nM for dopamine, 13.3 nM for norepinephrine, and 104.8 nM for serotonin . These neurotransmitters play crucial roles in regulating mood, appetite, sleep, and various other physiological processes.
Mode of Action
5-IT interacts with its targets by increasing the release of monoamines (dopamine, norepinephrine, and serotonin) in the brain . It also acts as an inhibitor of monoamine oxidase-A (MAO-A), an enzyme that breaks down these neurotransmitters . By inhibiting MAO-A, 5-IT can further increase the levels of monoamines in the brain.
Biochemical Pathways
The increased levels of monoamines in the brain due to 5-IT’s action can affect various biochemical pathways. For instance, the elevated dopamine levels can enhance reward-related pathways, leading to feelings of pleasure and euphoria. Increased norepinephrine levels can stimulate the body’s fight-or-flight response, resulting in increased alertness and arousal. Elevated serotonin levels can impact mood regulation pathways, potentially leading to mood elevation .
Biochemical Analysis
Biochemical Properties
5-(2-Aminopropyl)indole acts as a triple monoamine releasing agent with EC 50 values of 12.9 nM for dopamine, 13.3 nM for norepinephrine and 104.8 nM for serotonin . It also acts as a MAO-A inhibitor . This suggests that this compound interacts with enzymes and proteins involved in the regulation of these neurotransmitters .
Cellular Effects
It is known to have stimulant properties similar to those of amphetamine . The reported toxic effects include pupil dilation, sweating, restlessness, disorientation, anxiety, agitation, tachycardia, and high body temperature .
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known that the substance has a long-lasting stimulant effect, producing increased heart-rate, anorexia, diuresis, and slight hyperthermia for about twelve hours .
Dosage Effects in Animal Models
It is known that the substance has a long-lasting stimulant effect, producing increased heart-rate, anorexia, diuresis, and slight hyperthermia for about twelve hours .
Metabolic Pathways
It is known that the substance is a derivative of indole, which is metabolized by gut microorganisms from tryptophan .
Transport and Distribution
Subcellular Localization
It is known that the substance might interact with monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT), suggesting that it may be localized in areas of the cell where these transporters are present.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminopropyl)indole involves the reaction of indole with 2-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2-Aminopropyl)indole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups. This can be achieved using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Oxidized derivatives such as indole-5-carboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-(2-Aminopropyl)indole is used as a precursor in the synthesis of various indole derivatives
Biology: The compound is used in biological research to study its effects on neurotransmitter systems. It acts as a triple monoamine releasing agent, affecting dopamine, norepinephrine, and serotonin levels .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its empathogenic effects suggest potential use in the treatment of certain psychiatric disorders, although its safety profile needs thorough evaluation.
Industry: In the industrial sector, this compound is used in the development of new materials and as a chemical intermediate in various manufacturing processes.
Comparison with Similar Compounds
Alpha-Methyltryptamine (αMT): A tryptamine derivative with psychedelic effects.
5-(2-Aminopropyl)benzofuran (5-APB): A phenethylamine derivative with empathogenic effects.
3,4-Methylenedioxyamphetamine (MDA): A phenethylamine derivative with both stimulant and psychedelic effects.
Comparison: 5-(2-Aminopropyl)indole is unique in its chemical structure as it is an indole derivative with the amino group at the 5-position rather than the 3-position, which is common in tryptamines. This structural difference results in its stimulating effects rather than the psychedelic effects observed in compounds like alpha-methyltryptamine. Compared to 5-(2-Aminopropyl)benzofuran, this compound has a different core structure but shares similar empathogenic effects. Unlike 3,4-methylenedioxyamphetamine, which has both stimulant and psychedelic properties, this compound’s effects are primarily stimulating .
Properties
IUPAC Name |
1-(1H-indol-5-yl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8,13H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULGMISRJWGTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873562 | |
Record name | 1-(1H-Indol-5-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3784-30-3 | |
Record name | α-Methyl-1H-indole-5-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3784-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Aminopropyl)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003784303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1H-Indol-5-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3784-30-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(2-AMINOPROPYL)INDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98BOE73HH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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